molecular formula C15H16FNO4 B11196824 6-fluoro-4-oxo-N-(tetrahydro-2-furanylmethyl)-2-chromanecarboxamide

6-fluoro-4-oxo-N-(tetrahydro-2-furanylmethyl)-2-chromanecarboxamide

Cat. No.: B11196824
M. Wt: 293.29 g/mol
InChI Key: DZGLNORJZBTRLN-UHFFFAOYSA-N
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Description

6-fluoro-4-oxo-N-(tetrahydro-2-furanylmethyl)-2-chromanecarboxamide is a synthetic organic compound that belongs to the class of chromanecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-oxo-N-(tetrahydro-2-furanylmethyl)-2-chromanecarboxamide typically involves multi-step organic reactions. The starting materials might include fluorinated aromatic compounds, chromanone derivatives, and tetrahydrofuran derivatives. Common synthetic routes may involve:

    Fluorination: Introduction of the fluorine atom into the aromatic ring.

    Cyclization: Formation of the chromane ring structure.

    Amidation: Introduction of the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-oxo-N-(tetrahydro-2-furanylmethyl)-2-chromanecarboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 6-fluoro-4-oxo-N-(tetrahydro-2-furanylmethyl)-2-chromanecarboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-N-(tetrahydro-2-furanylmethyl)-2-chromanecarboxamide: Lacks the fluorine atom.

    6-fluoro-4-oxo-2-chromanecarboxamide: Lacks the tetrahydrofuran moiety.

Uniqueness

The presence of both the fluorine atom and the tetrahydrofuran moiety in 6-fluoro-4-oxo-N-(tetrahydro-2-furanylmethyl)-2-chromanecarboxamide may confer unique biological properties, such as increased potency or selectivity for certain targets.

Properties

Molecular Formula

C15H16FNO4

Molecular Weight

293.29 g/mol

IUPAC Name

6-fluoro-4-oxo-N-(oxolan-2-ylmethyl)-2,3-dihydrochromene-2-carboxamide

InChI

InChI=1S/C15H16FNO4/c16-9-3-4-13-11(6-9)12(18)7-14(21-13)15(19)17-8-10-2-1-5-20-10/h3-4,6,10,14H,1-2,5,7-8H2,(H,17,19)

InChI Key

DZGLNORJZBTRLN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2CC(=O)C3=C(O2)C=CC(=C3)F

Origin of Product

United States

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